molecular formula C7H13ClN4 B6215079 1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride CAS No. 2416955-59-2

1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B6215079
CAS No.: 2416955-59-2
M. Wt: 188.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride is a heterocyclic compound with the molecular formula C7H13ClN4 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new pharmaceuticals and agrochemicals with targeted effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride involves the reaction of cyclopentylamine with 4-nitrobenzaldehyde to form 1-(cyclopentylamino)-4-nitrobenzene. This intermediate is then reduced to 1-(cyclopentylamino)-4-aminobenzene, which is further reacted with hydrazine hydrate to form 1-cyclopentyl-1H-1,2,4-triazol-3-amine. The final step involves the addition of hydrochloric acid to the triazole amine to form the hydrochloride salt of the compound.", "Starting Materials": [ "Cyclopentylamine", "4-nitrobenzaldehyde", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentylamine is reacted with 4-nitrobenzaldehyde in the presence of a suitable solvent and a catalyst to form 1-(cyclopentylamino)-4-nitrobenzene.", "Step 2: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas and a suitable catalyst to form 1-(cyclopentylamino)-4-aminobenzene.", "Step 3: 1-(cyclopentylamino)-4-aminobenzene is reacted with hydrazine hydrate in the presence of a suitable solvent to form 1-cyclopentyl-1H-1,2,4-triazol-3-amine.", "Step 4: Hydrochloric acid is added to the triazole amine to form the hydrochloride salt of the compound." ] }

CAS No.

2416955-59-2

Molecular Formula

C7H13ClN4

Molecular Weight

188.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.